molecular formula C6H12Br2O2 B13823959 (1S)-3-Bromo-1-(bromomethyl)propylmethoxymethyl ether

(1S)-3-Bromo-1-(bromomethyl)propylmethoxymethyl ether

Cat. No.: B13823959
M. Wt: 275.97 g/mol
InChI Key: JABDOEJYSZCRPH-LURJTMIESA-N
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Description

Butane,1,4-dibromo-2-(methoxymethoxy)-,(2S)- is a chemical compound with the molecular formula C6H12Br2O2 and a molecular weight of 275.97 g/mol. It is known for its unique structure, which includes two bromine atoms and a methoxymethoxy group attached to a butane backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Butane,1,4-dibromo-2-(methoxymethoxy)-,(2S)- typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(methoxymethoxy)butane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Butane,1,4-dibromo-2-(methoxymethoxy)-,(2S)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of new compounds with different functional groups.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction converts the dibromo compound into a dihydro compound.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Butane,1,4-dibromo-2-(methoxymethoxy)-,(2S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving brominated compounds. It can also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may have applications in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butane,1,4-dibromo-2-(methoxymethoxy)-,(2S)- depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, resulting in the formation of a more saturated compound. In oxidation reactions, the methoxymethoxy group is converted to a carbonyl group, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Butane,1,4-dibromo-2-(methoxymethoxy)-,(2S)- can be compared with similar compounds such as:

    1,4-Dibromo-2-methylbutane: This compound has a similar structure but with a methyl group instead of a methoxymethoxy group.

    1,4-Dibromo-2,3-bis(bromomethyl)butane: This compound has additional bromine atoms, making it more reactive in substitution and reduction reactions.

The uniqueness of Butane,1,4-dibromo-2-(methoxymethoxy)-,(2S)- lies in its methoxymethoxy group, which provides additional functionalization options and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H12Br2O2

Molecular Weight

275.97 g/mol

IUPAC Name

(2S)-1,4-dibromo-2-(methoxymethoxy)butane

InChI

InChI=1S/C6H12Br2O2/c1-9-5-10-6(4-8)2-3-7/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

JABDOEJYSZCRPH-LURJTMIESA-N

Isomeric SMILES

COCO[C@@H](CCBr)CBr

Canonical SMILES

COCOC(CCBr)CBr

Origin of Product

United States

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